molecular formula C14H11IN2O4 B5285764 (5E)-5-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione

(5E)-5-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione

Cat. No.: B5285764
M. Wt: 398.15 g/mol
InChI Key: OYXYGPVSDMOAAR-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes an imidazolidine-2,4-dione core substituted with a benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of 3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde with imidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly involving the iodine atom, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in DMF or potassium cyanide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-5-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-5-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could interact with kinase enzymes, modulating signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde: A precursor in the synthesis of the target compound.

    Imidazolidine-2,4-dione derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of (5E)-5-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an iodine atom, methoxy group, and prop-2-yn-1-yloxy group on the benzylidene moiety differentiates it from other similar compounds.

Properties

IUPAC Name

(5E)-5-[(3-iodo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O4/c1-3-4-21-12-9(15)5-8(7-11(12)20-2)6-10-13(18)17-14(19)16-10/h1,5-7H,4H2,2H3,(H2,16,17,18,19)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXYGPVSDMOAAR-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N2)I)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N2)I)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.